(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-31-19-6-4-18(5-7-19)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(30)9-3-17-2-8-20-21(14-17)33-16-32-20/h2-9,14H,10-13,15-16H2,1H3/b9-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWONQBEQAGPHL-OQFOIZHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles and synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C23H25N5O3
Molecular Weight: 405.48 g/mol
IUPAC Name: this compound
The compound consists of a benzo[d][1,3]dioxole moiety, a piperazine ring, and a tetrazole group, which are known to impart various biological activities.
Antimicrobial Properties
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial activity. For instance, studies on related compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of hydrophobic groups in these compounds enhances their interaction with bacterial membranes, leading to increased efficacy.
Anticancer Activity
Studies have highlighted the potential of similar compounds in inhibiting cancer cell proliferation. For example, derivatives of benzodioxole have been investigated for their ability to inhibit various cancer cell lines. In vitro assays demonstrated that certain derivatives showed IC50 values in the low micromolar range against lung cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
- Binding to Receptors: The piperazine moiety may facilitate binding to specific receptors or transporters, enhancing cellular uptake and efficacy.
Study 1: Antimicrobial Activity Evaluation
A series of synthesized derivatives based on the benzo[d][1,3]dioxole scaffold were tested for their antimicrobial properties using the cup plate diffusion method. Among them, certain compounds demonstrated comparable efficacy to standard antibiotics .
Study 2: Anticancer Efficacy
In a study investigating the anticancer properties of related compounds, it was found that one derivative exhibited an IC50 value of 10.29 nM against the EGFR kinase, indicating strong potential as a targeted cancer therapy . Further examination revealed that this compound had minimal cytotoxic effects on normal cells (CC50 > 100 μM), suggesting a favorable therapeutic window.
Summary Table of Biological Activities
| Activity | Target Organism/Cell Line | IC50/CC50 Values | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Not specified | Membrane disruption |
| Escherichia coli | Not specified | Membrane disruption | |
| Anticancer | A549 (Lung Cancer) | 10.29 nM | EGFR inhibition |
| NCI-H157 | Not specified | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules, focusing on substituent effects, heterocyclic systems, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations
Role of Benzodioxole and Tetrazole Moieties The benzodioxole group in the target compound is shared with anticonvulsant pyrazole derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole), where it enhances metabolic stability and blood-brain barrier penetration .
Piperazine and Propenone Linkers Piperazine is a common feature in neuroactive compounds (e.g., antipsychotics) due to its solubility and conformational flexibility. The propenone linker in the target compound differs from the pyrazole or diterpenoid frameworks in analogs, likely altering electronic properties and steric bulk .
Substituent Effects The 4-methoxyphenyl group on the tetrazole ring distinguishes the target compound from the 2-methoxyphenyl analog in . Methoxy positioning influences steric hindrance and electronic effects, which may modulate receptor binding . In Koilodenoid F, an enone moiety (similar to the propenone linker) contributes to reactivity and bioactivity, suggesting the target compound’s propenone group could participate in Michael addition or redox interactions .
Synthetic Approaches
- Tetrazole synthesis (e.g., ) often involves cycloaddition reactions between nitriles and sodium azide. The target compound’s tetrazole synthesis may follow similar routes, with modifications for the 4-methoxyphenyl substituent .
- Benzodioxole-containing compounds (e.g., ) are typically synthesized via nucleophilic substitution or Ullmann coupling, suggesting scalable routes for the target compound .
Structural Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
